molecular formula C12H10BrNO2S B1523129 2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid CAS No. 1053656-73-7

2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid

Cat. No. B1523129
M. Wt: 312.18 g/mol
InChI Key: RBWIGIJXMMEVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid is a chemical compound. It is a beige solid with a molecular weight of 298.16 . The IUPAC name for this compound is 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylic acid .


Synthesis Analysis

While there isn’t a direct synthesis method available for 2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid, there are related methods that could potentially be adapted. For instance, a synthesis method for 2-(4-bromomethyl phenyl) propionic acid involves several steps including dissolving sodium hydroxide in excessive methanol to react with p-chloro-tolualdehyde to obtain p-methoxy-tolualdehyde .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The thiazole ring is substituted at the 2-position with a 4-bromobenzyl group and at the 5-position with a carboxylic acid group .


Physical And Chemical Properties Analysis

This compound is a beige solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.

Scientific Research Applications

  • Broad Spectrum β-Lactamase Inhibitor Synthesis : Research has demonstrated the synthesis of β-lactamase inhibitors from compounds including 2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid. These inhibitors show potent effects against β-lactamase-producing bacteria, offering potential advancements in antibiotic therapy (Osborne et al., 1994).

  • Druglike Isoxazoles Synthesis : The compound has been utilized in the selective nucleophilic chemistry for synthesizing druglike isoxazoles, indicating its potential in pharmaceutical compound development (Robins et al., 2007).

  • Anticancer Compound Development : Studies have shown the use of this compound in the synthesis of derivatives with potential anticancer activities, highlighting its importance in cancer treatment research (Bekircan et al., 2008).

  • Synthesis of Biologically Active Heterocycles : Research indicates its application in synthesizing biologically active heterocycles with potential antimicrobial activity and use as surface active agents (El-Sayed, 2006).

  • Synthesis of Natural Bromophenols : The compound is instrumental in the synthesis of natural bromophenols with significant antioxidant and anticholinergic activities (Rezai et al., 2018).

  • Derivatization Reagent for HPLC–MS Analysis : It has been used as a derivatization reagent in the analysis of biological organic acids, indicating its application in bioanalytical chemistry (Marquis et al., 2017).

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-[(4-bromophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-7-11(12(15)16)17-10(14-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWIGIJXMMEVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid
Reactant of Route 3
2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid
Reactant of Route 5
2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Bromobenzyl)-4-methylthiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.